molecular formula C16H16N4O B2547063 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide CAS No. 1796964-36-7

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide

Katalognummer B2547063
CAS-Nummer: 1796964-36-7
Molekulargewicht: 280.331
InChI-Schlüssel: AGCURPDJRFCEFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its biological significance. These compounds have been explored for their potential as ligands for the Peripheral Benzodiazepine Receptor (PBR) and have shown promise in modulating steroid biosynthesis in glioma cells . Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anti-inflammatory properties without the ulcerogenic activity commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various chemical reactions, including chlorination, aminization, and functionalization of different positions on the core structure. For instance, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was achieved through chlorination and aminization from a diol precursor . The variability of substituents, particularly at the 3-position, has been a focus to evaluate the effect of different substitutions on the biological activity of these compounds .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been characterized using various analytical techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction. For example, the crystal structure of a chlorinated and aminized derivative was confirmed to belong to the triclinic system, providing insights into the spatial arrangement of atoms and the overall geometry of the molecule .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives exhibit chemoselectivity in their reactions with electrophiles. The study of the reactivity of these compounds has shown that they can form hexahydro-4-pyrimidinones or oxazolidines when reacted with dihaloalkanes and aldehydes, respectively . These reactions are influenced by the presence of nucleophilic centers in the molecule and have been supported by ab initio calculations to explain the experimental results .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are closely related to their molecular structure. The crystallographic analysis provides valuable information about the compound's dimensions and angles, which are crucial for understanding its reactivity and interaction with biological targets . The biological evaluation of these compounds has revealed moderate anticancer activity, suggesting potential therapeutic applications . The 3D-QSAR model proposed in the literature helps to predict the biological activity of these compounds based on their chemical structure .

Wissenschaftliche Forschungsanwendungen

Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing compounds have been synthesized for potential applications in treating cancer and infections. These compounds, including derivatives of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide, have shown inhibitory effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil. Additionally, their antimicrobial activity was evaluated, suggesting their potential as antitumor and antimicrobial agents (Riyadh, 2011).

Phosphodiesterase Inhibition for Neurodegenerative Diseases

Research into 3-aminopyrazolo[3,4-d]pyrimidinones, related to this compound, has explored their use as phosphodiesterase 1 (PDE1) inhibitors. These inhibitors show promise for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. A clinical candidate, ITI-214, demonstrated picomolar inhibitory potency for PDE1 and is currently in Phase I clinical development (Li et al., 2016).

cGMP Phosphodiesterase Inhibition for Cardiovascular Diseases

6-Phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase, with potential applications in treating cardiovascular diseases. These compounds have shown enzymatic and cellular activity, as well as oral antihypertensive activity in vivo, suggesting their utility in cardiovascular therapy (Dumaitre & Dodic, 1996).

Anticancer and Anti-inflammatory Agents

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro antitumor activity against various cell lines, demonstrating significant potential as anticancer agents. Moreover, some of these compounds exhibited high antimicrobial and antioxidant activities, indicating their broader pharmacological applications (Farag & Fahim, 2019).

Novel Fluorescent Probes

3-Formylpyrazolo[1,5- a]pyrimidines have been utilized as strategic intermediates for the preparation of novel functional fluorophores. These compounds, derived from reactions involving this compound derivatives, exhibited significant fluorescence and quantum yields, suggesting their potential use as fluorescent probes for biological and environmental detection (Castillo et al., 2018).

Zukünftige Richtungen

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science . Their significant photophysical properties, anticancer potential, and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Eigenschaften

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-12-9-15-17-10-14(11-20(15)19-12)18-16(21)8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCURPDJRFCEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.